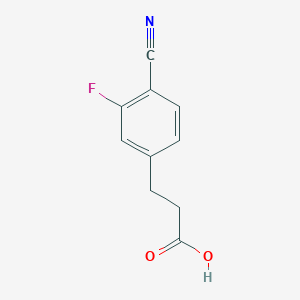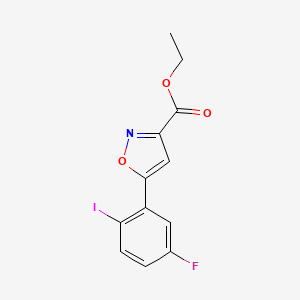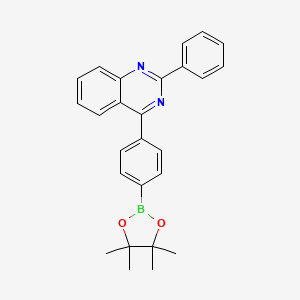![molecular formula C12H9F6NO B13704391 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a pyrrolidinone ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions. This structural configuration imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework: Used in materials science for enhancing the performance of lithium-sulfur batteries.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Utilized as a chiral intermediate in pharmaceutical synthesis.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its pyrrolidinone ring, which imparts additional stability and reactivity compared to other similar compounds. This unique structure allows for diverse applications in various fields, making it a versatile and valuable chemical entity .
Eigenschaften
Molekularformel |
C12H9F6NO |
|---|---|
Molekulargewicht |
297.20 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-4-8(12(16,17)18)6-9(5-7)19-3-1-2-10(19)20/h4-6H,1-3H2 |
InChI-Schlüssel |
QBBPVNDZYGNVKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


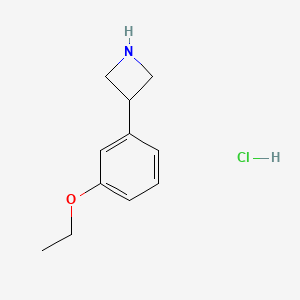
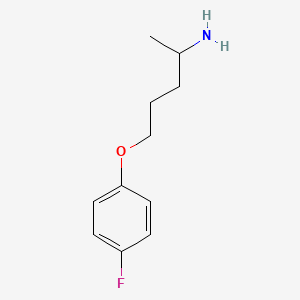
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

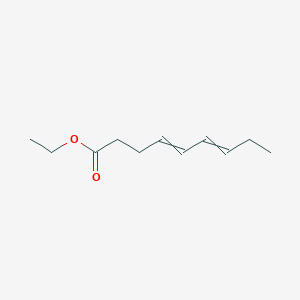
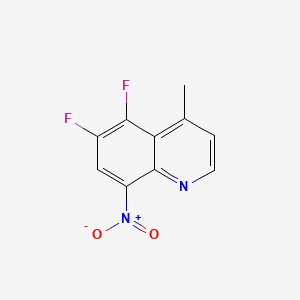
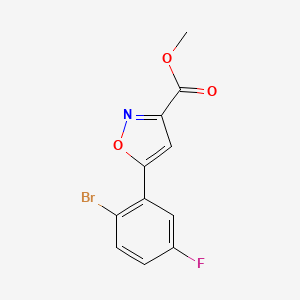
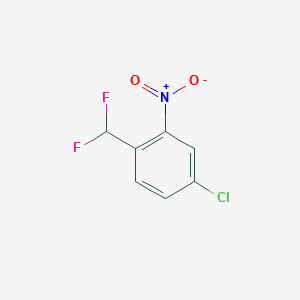
![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)


